

The Versatile Building Block: 6-Bromo-2,3-dihydrobenzofuran in Organic Synthesis

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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

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Introduction:

6-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a fused dihydrofuran and a brominated benzene ring, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with significant biological activity. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel molecular scaffolds. This application note explores the utility of **6-Bromo-2,3-dihydrobenzofuran** in key organic reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and its potential application in the synthesis of bioactive compounds such as endothelin receptor antagonists.

Key Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of **6-Bromo-2,3-dihydrobenzofuran** makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, providing efficient pathways to elaborate the core structure.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. **6-Bromo-2,3-dihydrobenzofuran** can be effectively coupled with various aryl or heteroaryl boronic acids to synthesize 6-aryl-2,3-dihydrobenzofuran derivatives. These products are of interest in medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active molecules.

Table 1: Representative Suzuki-Miyaura Coupling of **6-Bromo-2,3-dihydrobenzofuran** with Arylboronic Acids

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃ (2 eq)	Toluene /EtOH/H ₂ O (4:1:1)	90	12	85-95
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	-	K ₂ CO ₃ (2 eq)	1,4-Dioxane/H ₂ O (4:1)	100	8	80-90
3	Thiophen-3-ylboronic acid	Pd ₂ (dba) ₃ (2)	SPhos (4)	K ₃ PO ₄ (2 eq)	Toluene /H ₂ O (10:1)	100	16	75-85

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrates used.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing

arylamines, which are common motifs in pharmaceuticals. **6-Bromo-2,3-dihydrobenzofuran** can be reacted with a variety of primary and secondary amines to yield 6-amino-2,3-dihydrobenzofuran derivatives.

Table 2: Representative Buchwald-Hartwig Amination of **6-Bromo-2,3-dihydrobenzofuran** with Amines

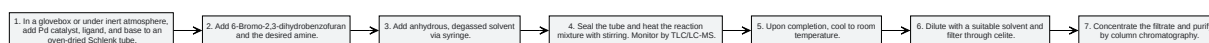
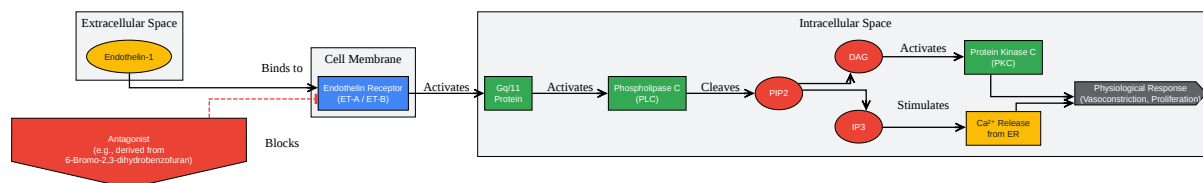
Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Morpholine	Pd ₂ (dba) ₃ (2)	Xantphos (4)	NaOtBu (1.2 eq)	Toluene	100	18	80-90
2	Piperidine	Pd(OAc) ₂ (2)	RuPhos (4)	K ₂ CO ₃ (2 eq)	1,4-Dioxane	110	24	75-85
3	Aniline	Pd ₂ (dba) ₃ (2)	BrettPhos (4)	LiHMDS (1.5 eq)	THF	80	12	70-80

Note: The data in this table is representative and based on typical conditions for Buchwald-Hartwig aminations of similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrates used.

Application in the Synthesis of Bioactive Molecules: Endothelin Receptor Antagonists

Endothelin receptors (ET-A and ET-B) are G-protein coupled receptors involved in vasoconstriction and cell proliferation.^{[1][2]} Antagonists of these receptors are therapeutic agents for conditions such as pulmonary arterial hypertension. The 2,3-dihydrobenzofuran scaffold is a feature in some known endothelin receptor antagonists. While a direct synthesis from **6-Bromo-2,3-dihydrobenzofuran** is not extensively documented in publicly available literature, its potential as a starting material is significant. A plausible synthetic strategy would involve a Suzuki coupling to introduce a requisite aryl or heteroaryl group, followed by further functionalization.

Below is a diagram illustrating the general signaling pathway of the endothelin receptor and the point of intervention for an antagonist.



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References

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